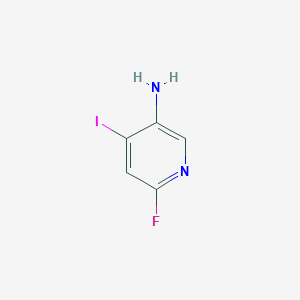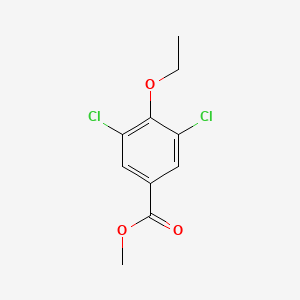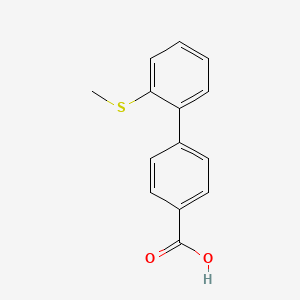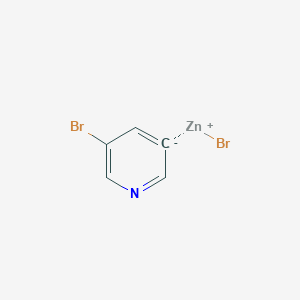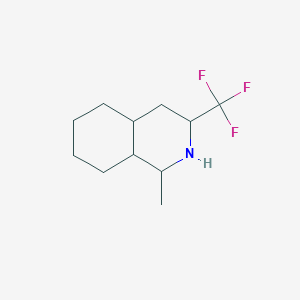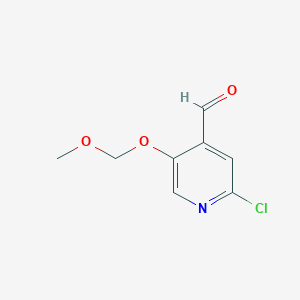![molecular formula C9H8BNO3 B6325123 [3-(1,3-Oxazol-2-yl)phenyl]boronic acid CAS No. 1283174-33-3](/img/structure/B6325123.png)
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and environmental impact .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the oxazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Borane or boronate esters.
Substitution: Various substituted oxazole derivatives.
科学研究应用
Chemistry: In organic synthesis, [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds .
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules such as proteins and nucleic acids. It can be used in the development of sensors and diagnostic tools .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its boronic acid group can inhibit proteases and other enzymes, making it a candidate for drug development .
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced conductivity or biocompatibility .
作用机制
The mechanism by which [3-(1,3-Oxazol-2-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity . This interaction can inhibit enzymes by blocking their active sites or altering their conformation. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity and applications.
[4-(1,3-Oxazol-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern, which can affect its reactivity and binding properties.
[3-(1,3-Thiazol-2-yl)phenyl]boronic acid: Contains a thiazole ring instead of an oxazole ring, leading to different electronic and steric properties.
Uniqueness: [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile tool in synthetic and medicinal chemistry.
属性
IUPAC Name |
[3-(1,3-oxazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHJSNFMUNWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
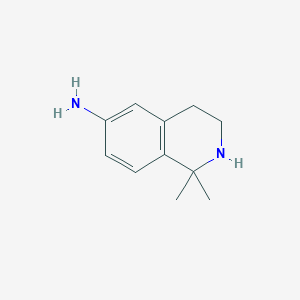



![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)
